Caspase-1 Inhibitor II is classified as an irreversible peptide inhibitor that targets the caspase family of cysteine proteases. It is derived from a specific sequence that mimics the natural substrates of caspase enzymes, allowing it to bind effectively to the active site. The molecular formula for Caspase-1 Inhibitor II is C32H45ClN6O9S, with a molecular weight of approximately 725.3 g/mol .
The synthesis of Caspase-1 Inhibitor II involves several key steps that ensure high purity and yield. Initially, protected amino acids are used to construct the peptide backbone through solid-phase peptide synthesis. The acyloxymethylketone moiety, which is crucial for the inhibitor's activity, is introduced later in the synthesis process to avoid instability issues associated with early incorporation .
The molecular structure of Caspase-1 Inhibitor II features a central peptide backbone with specific modifications that enhance its binding affinity to the caspase-1 enzyme. The presence of a chlorinated group and a biotin tag allows for easy detection and functional studies in biological systems .
Caspase-1 Inhibitor II functions through irreversible binding to the active site of caspase-1, forming a stable thioester bond that prevents substrate access. This mechanism is typical for many covalent inhibitors, where the inhibitor modifies the enzyme's active site irreversibly.
Key reactions include:
Caspase-1 Inhibitor II exerts its effects by binding to the active site of caspase-1, preventing it from processing pro-inflammatory cytokines such as interleukin 1β and interleukin 18. This inhibition leads to reduced inflammation and cell death in various models.
The mechanism can be summarized as follows:
Caspase-1 Inhibitor II exhibits several notable physical and chemical properties:
Relevant data include:
Caspase-1 Inhibitor II has several applications in scientific research:
Caspase-1 (Interleukin-1β Converting Enzyme, ICE) is a cysteine protease central to innate immunity. It is activated within inflammasomes—multiprotein complexes (e.g., NLRP3) that assemble in response to pathogens or cellular damage. Upon activation, caspase-1 cleaves gasdermin D, generating N-terminal fragments that oligomerize and form pores in the plasma membrane. This process defines pyroptosis, a lytic, pro-inflammatory cell death distinct from apoptosis. Pyroptosis releases DAMPs (Damage-Associated Molecular Patterns) that amplify inflammatory cascades, positioning caspase-1 as a gatekeeper of sterile and infection-driven inflammation [1] [7] [9].
Beyond pyroptosis, caspase-1 proteolytically processes pro-inflammatory cytokines IL-1β and IL-18 into their bioactive forms. Pro-IL-1β (inactive) requires cleavage at Asp116 and Asp27 to mature into IL-1β, a potent pyrogen and mediator of systemic inflammation. Similarly, pro-IL-18 is cleaved into IL-18, an inducer of IFN-γ production. This maturation occurs within inflammasomes, ensuring spatially regulated cytokine release. Caspase-1’s substrate specificity (preferring Tyr-Val-Ala-Asp motifs) enables selective cytokine processing, making it indispensable for acute inflammatory responses [6] [7] [9].
Dysregulated caspase-1 activity underpins multiple diseases:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: